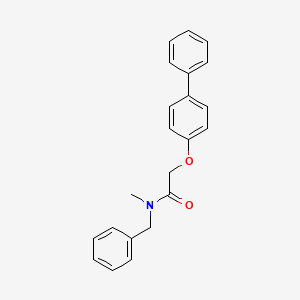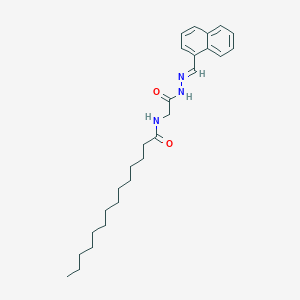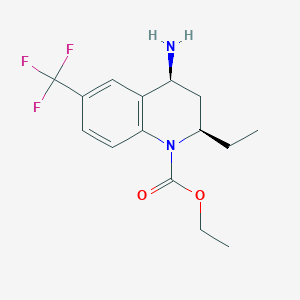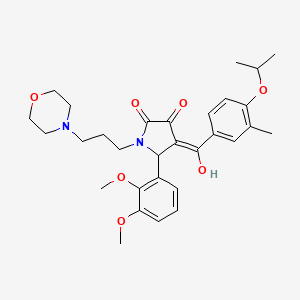
(2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid is an organic compound characterized by its unique structure, which includes a hexyl group attached to an oxygen atom, a butenoic acid backbone, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Esterification and Hydrolysis: : One common method to synthesize (2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid involves the esterification of 4-oxo-2-butenoic acid with hexanol, followed by hydrolysis. The reaction typically uses an acid catalyst such as sulfuric acid and is conducted under reflux conditions.
-
Aldol Condensation: : Another synthetic route involves the aldol condensation of hexanal with acetoacetic acid, followed by dehydration to form the desired product. This reaction requires a base catalyst, such as sodium hydroxide, and is performed at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal oxides may be used to enhance reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : (2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Alkylated or arylated derivatives.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, (2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving ketones and carboxylic acids. It can also serve as a model compound for studying the metabolism of similar structures in living organisms.
Medicine
Pharmaceutical research explores the potential of this compound as a precursor for drug development. Its structural features make it a candidate for designing inhibitors or activators of specific enzymes or receptors.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and resins with specific properties. Its ability to undergo various chemical reactions makes it versatile for creating materials with desired mechanical and chemical characteristics.
Mécanisme D'action
The mechanism by which (2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid exerts its effects depends on its interaction with molecular targets. For example, in enzymatic reactions, the ketone group may form a covalent bond with the active site of an enzyme, inhibiting its activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-4-(Methoxy)-4-oxo-2-butenoic acid: Similar structure but with a methoxy group instead of a hexyloxy group.
(2E)-4-(Ethoxy)-4-oxo-2-butenoic acid: Contains an ethoxy group, leading to different physical and chemical properties.
(2E)-4-(Butoxy)-4-oxo-2-butenoic acid: Features a butoxy group, affecting its reactivity and applications.
Uniqueness
(2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid is unique due to its longer alkyl chain (hexyl group), which can influence its solubility, hydrophobicity, and interaction with biological membranes. This makes it particularly interesting for applications requiring specific solubility and interaction profiles.
Propriétés
Formule moléculaire |
C10H16O4 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
(E)-4-hexoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H16O4/c1-2-3-4-5-8-14-10(13)7-6-9(11)12/h6-7H,2-5,8H2,1H3,(H,11,12)/b7-6+ |
Clé InChI |
RNERBJNDXXEXTK-VOTSOKGWSA-N |
SMILES isomérique |
CCCCCCOC(=O)/C=C/C(=O)O |
SMILES canonique |
CCCCCCOC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12007957.png)



![6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12007975.png)
![1-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007977.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007995.png)
![1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007998.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12008023.png)


